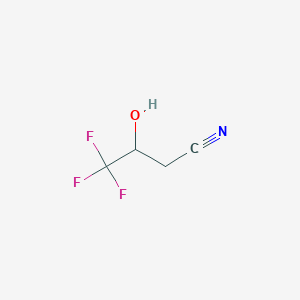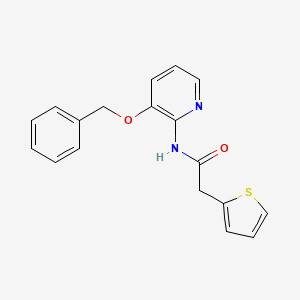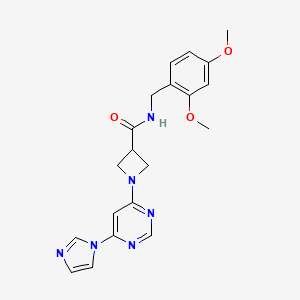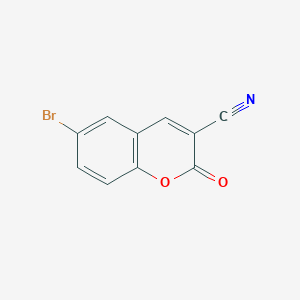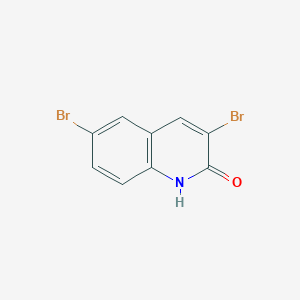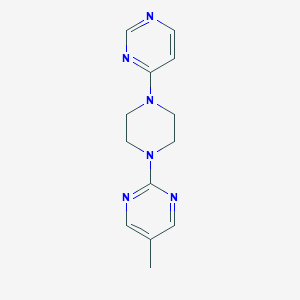
3-(2-Methoxyethyl)-1-(1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives typically involves the construction of the imidazolidine ring followed by various functionalization steps. For example, a study on the synthesis of thiazolidine-2,4-diones, which share a similar ring structure with our compound of interest, describes a process where the corresponding pyridines are designed and synthesized to produce novel compounds with evaluated biological activities (Oguchi et al., 2000). Although not directly related to the exact compound , this method provides insight into the synthetic strategies that might be employed in producing structurally related imidazolidine derivatives.
Molecular Structure Analysis
Structural analysis of imidazolidine derivatives is crucial for understanding their chemical behavior and reactivity. For instance, X-ray analysis has been used to determine the structures of various imidazolidine derivatives, revealing details about bond lengths, angles, and overall molecular conformation. A study on the structure of a Z isomer of a related compound showed that these molecules could adopt planar conformations to a significant extent, influencing their reactivity and interaction with biological targets (Drew et al., 1987).
Chemical Reactions and Properties
Imidazolidine-2,4-diones undergo a variety of chemical reactions, reflecting their rich chemistry. For example, reactions with nitromethane in the presence of triethylamine have been reported to produce 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, demonstrating the functional versatility of the imidazolidine ring (Shimizu et al., 1986). These reactions are fundamental for further modifications and derivatizations of the core structure.
Aplicaciones Científicas De Investigación
Molecular Design and Synthesis
3-(2-Methoxyethyl)-1-(1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione, as part of imidazolidine derivatives, has been explored in various molecular design and synthesis studies. For example, imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their hypoglycemic activity, showcasing the potential of such compounds in medicinal chemistry, particularly in the treatment of diabetes through insulin-induced adipocyte differentiation and their hypoglycemic effects in vivo (Oguchi et al., 2000).
Pharmacophoric Features for Cancer Treatment
The pharmacophoric features responsible for ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives have been studied, with certain compounds showing potent inhibitory action on ABCB1 pump and significant cytotoxic and antiproliferative properties, suggesting a role in overcoming drug resistance in cancer therapy (Żesławska et al., 2019).
DNA Binding Studies for Anticancer Applications
Imidazolidine derivatives have also been examined for their DNA binding affinity, revealing a potential as effective anti-cancer drugs. The study showed varying binding strengths to DNA, indicating the importance of structural features in the efficacy of these compounds against cancer (Shah et al., 2013).
Antibacterial Activity
The synthesis and evaluation of antibacterial activity of 3-substituted derivatives have highlighted their potential in combating bacterial infections. This research indicates the broader application of imidazolidine derivatives in developing new antibacterial agents (Vartale et al., 2008).
Anti-arrhythmic Activity
Research into the structure-activity relationship of imidazolidine-2,4-dione derivatives has revealed their potential in anti-arrhythmic therapy. The findings suggest that these compounds could offer new avenues for the treatment of arrhythmias, with specific compounds showing properties akin to class Ia anti-arrhythmics (Pękala et al., 2005).
Chemosensitizers in Antibiotic Therapy
A series of amine derivatives of 5-aromatic imidazolidine-4-ones showed potential as chemosensitizers, improving antibiotics' effectiveness against resistant strains of Staphylococcus aureus. This research opens up new strategies for combating antibiotic resistance (Matys et al., 2015).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O7/c1-28-12-11-23-17(25)13-24(21(23)27)14-7-9-22(10-8-14)20(26)15-5-6-16(29-2)19(31-4)18(15)30-3/h5-6,14H,7-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVCBUIISUGLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)
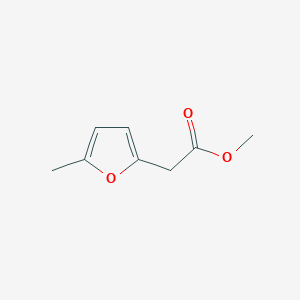

![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)

